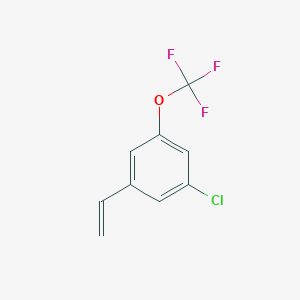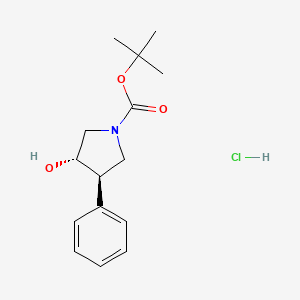
(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which include a pyrrolidine ring substituted with a hydroxy group and a phenyl group, making it a valuable intermediate in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Hydroxy and Phenyl Groups: The hydroxy and phenyl groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure regioselectivity and stereoselectivity.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the carbonyl group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4R)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate hydrochloride
- (3S,4R)-tert-Butyl 3-hydroxy-4-ethylpyrrolidine-1-carboxylate hydrochloride
- (3S,4R)-tert-Butyl 3-hydroxy-4-isopropylpyrrolidine-1-carboxylate hydrochloride
Uniqueness
What sets (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride apart from similar compounds is the presence of the phenyl group, which imparts unique steric and electronic properties. This makes it particularly useful in asymmetric synthesis and as a chiral ligand in catalytic reactions.
Eigenschaften
Molekularformel |
C15H22ClNO3 |
|---|---|
Molekulargewicht |
299.79 g/mol |
IUPAC-Name |
tert-butyl (3S,4R)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11;/h4-8,12-13,17H,9-10H2,1-3H3;1H/t12-,13+;/m0./s1 |
InChI-Schlüssel |
SPCJGQMPMZFRST-JHEYCYPBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


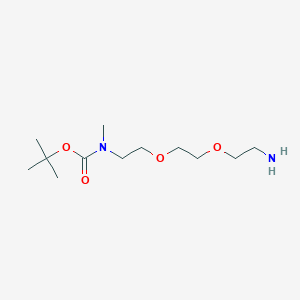



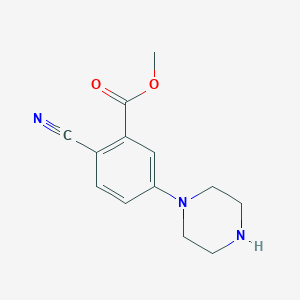
![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)
![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)
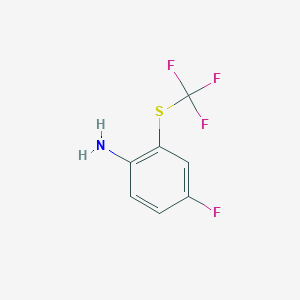

![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)
![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)

